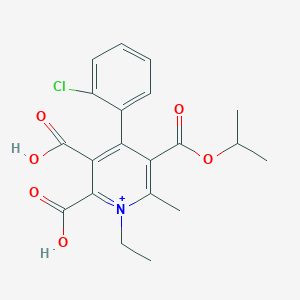![molecular formula C10H11N5OS B10759481 N-[4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-YL]-N'-hydroxyimidoformamide](/img/structure/B10759481.png)
N-[4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-YL]-N'-hydroxyimidoformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-YL]-N’-hydroxyimidoformamide is a small organic molecule belonging to the class of 2,4,5-trisubstituted thiazoles . This compound is characterized by its unique structure, which includes a thiazole ring substituted at positions 2, 4, and 5, and a pyrimidine ring.
Preparation Methods
The synthesis of N-[4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-YL]-N’-hydroxyimidoformamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,4-dimethylthiazole with a pyrimidine derivative under specific conditions . The reaction conditions often involve the use of solvents like anhydrous benzene and reagents such as acetylamide and phosphorus pentasulfide . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimization for large-scale production .
Chemical Reactions Analysis
N-[4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-YL]-N’-hydroxyimidoformamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
Scientific Research Applications
In chemistry, it is studied for its unique reactivity and potential as a building block for more complex molecules . In biology and medicine, it has shown promise as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation . This makes it a potential candidate for the development of anticancer therapies . Additionally, its antimicrobial properties have been evaluated, showing activity against various bacterial and fungal strains .
Mechanism of Action
The mechanism of action of N-[4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-YL]-N’-hydroxyimidoformamide involves its interaction with molecular targets such as CDK2 . By binding to CDK2, it inhibits the kinase activity, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells . The pathways involved in this process include the regulation of cell cycle checkpoints and the activation of apoptotic signaling cascades .
Comparison with Similar Compounds
N-[4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-YL]-N’-hydroxyimidoformamide can be compared with other 2,4,5-trisubstituted thiazoles and pyrimidine derivatives . Similar compounds include those with variations in the substituents on the thiazole or pyrimidine rings, such as 2,4-dimethylthiazole and pyrimidine derivatives with different functional groups . The uniqueness of this compound lies in its specific substitution pattern and its ability to inhibit CDK2, which is not commonly observed in other similar compounds .
Properties
IUPAC Name |
N'-[4-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-2-yl]-N-hydroxymethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5OS/c1-6-9(17-7(2)14-6)8-3-4-11-10(15-8)12-5-13-16/h3-5,16H,1-2H3,(H,11,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKZTPFHUYGZBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NC(=NC=C2)N=CNO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C)C2=NC(=NC=C2)/N=C/NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26728034 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-({3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-YL}methyl)-D-glutamic acid](/img/structure/B10759399.png)
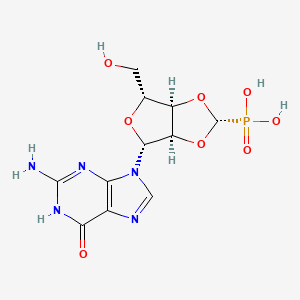
![(2R)-2-{(1R)-2-Oxo-1-[(2-thienylacetyl)amino]ethyl}-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B10759424.png)
![4-[(4-Methyl-1-piperazinyl)methyl]-N-[3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide](/img/structure/B10759429.png)
![5,6,7,8-Tetrabromo-1-methyl-2,3-dihydro-1H-imidazo[1,2-A]benzimidazole](/img/structure/B10759440.png)
![(3S,4R,5S)-4-hydroxy-5-methoxy-4-[(2R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-one](/img/structure/B10759447.png)
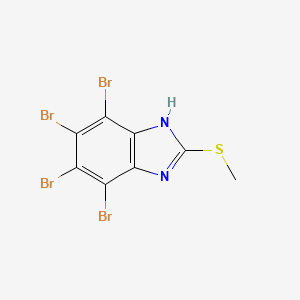
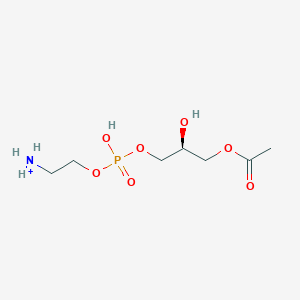
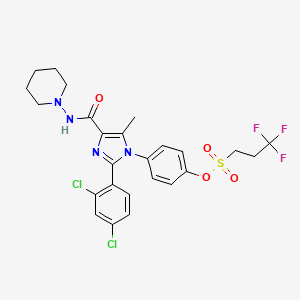
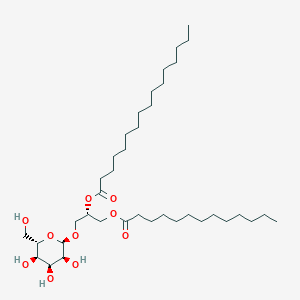
![2-[4-[(2R,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide;dihydrochloride](/img/structure/B10759489.png)
![3,4-Dihydro-4-hydroxy-2-(2-thienymethyl)-2h-thieno[3,2-e]-1,2-thiazine-6-sulfonamide-1,1-dioxide](/img/structure/B10759494.png)
![2-[2-oxo-1-[(2-thiophen-2-ylacetyl)amino]ethyl]-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B10759498.png)
